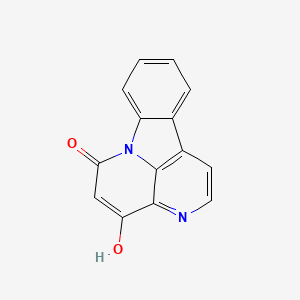

4-Hydroxycanthin-6-one

Description

Properties

IUPAC Name |

4-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-7-12(18)16-10-4-2-1-3-8(10)9-5-6-15-13(11)14(9)16/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUDNKAMEIUZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=C(C4=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 4-Hydroxycanthin-6-one from Picrasma quassioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 4-Hydroxycanthin-6-one, a bioactive alkaloid, from the plant Picrasma quassioides. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family, is a well-known source of various bioactive compounds, including a diverse range of canthin-6-one (B41653) alkaloids.[1] These alkaloids have garnered significant scientific interest due to their potential pharmacological activities, which include anti-inflammatory, antiviral, and cytotoxic effects.[2][3] Among these, this compound and its derivatives are of particular interest for their potential therapeutic applications. This guide focuses on the methodologies for isolating and purifying this compound, providing a foundation for further research and development.

Data Presentation

The following tables summarize quantitative data from studies on the isolation of canthin-6-one alkaloids from Picrasma quassioides. While specific data for this compound is limited in the public domain, the data for a closely related derivative, 4-methoxy-5-hydroxycanthin-6-one, provides a valuable reference for expected yields and purity.

Table 1: Yield and Purity of a Representative Canthin-6-one Alkaloid from Picrasma quassioides

| Compound | Starting Material | Yield from Crude Extract | Purity | Reference |

| 4-methoxy-5-hydroxycanthin-6-one | 100 mg of crude extract | 4.9 mg | 98.32% | [2][4][5] |

Table 2: Spectroscopic Data for Identification of Canthin-6-one Alkaloids

| Technique | Purpose | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight determination | [4][5] |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation | [4][5] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Structural elucidation | [4][5] |

| Infrared Spectroscopy (IR) | Functional group identification | [5] |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Chromophore analysis | [6] |

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation of canthin-6-one alkaloids from Picrasma quassioides.[2][6][7]

Preparation of Crude Extract

-

Plant Material : Dried and powdered stems or branches of Picrasma quassioides are used as the starting material.

-

Extraction :

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Alternatively, perform Soxhlet extraction with methanol (B129727) or ethanol for a more exhaustive extraction.

-

-

Concentration : Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates the total alkaloid fraction from the crude extract.[7]

-

Acidification : Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid.

-

Basification and Extraction :

-

Adjust the pH of the acidic solution to approximately 9-10 with an aqueous ammonia (B1221849) solution.

-

Perform liquid-liquid extraction of the basified solution with a suitable organic solvent, such as chloroform (B151607) or dichloromethane, to extract the alkaloids.

-

-

Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the separation of canthin-6-one alkaloids from Picrasma quassioides.[2][4][5]

-

Two-Phase Solvent System : A common solvent system used is n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[2][4][5] The two phases are thoroughly mixed and allowed to separate before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation :

-

Fill the HSCCC coil with the stationary phase.

-

Rotate the apparatus at an optimal speed (e.g., 800 rpm).[2]

-

Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).[2]

-

Once hydrodynamic equilibrium is reached, inject the crude alkaloid sample dissolved in a small volume of the biphasic solvent system.

-

-

Fraction Collection : Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

-

Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the target compound, this compound.

Final Purification and Identification

-

Crystallization : Concentrate the pooled fractions containing this compound and induce crystallization using a suitable solvent system (e.g., methanol-chloroform) to obtain the pure compound.

-

Structural Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[4][5][8]

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

Canthin-6-one alkaloids have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[9][10] The following diagram illustrates a simplified signaling pathway associated with the anti-inflammatory action of canthin-6-one derivatives.

Caption: Anti-inflammatory signaling pathway modulated by canthin-6-one alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isolation of 4-Hydroxy-5-Methoxycanthin-6-One from Picrasma-Quassioides and Revision of a Previously Reported Structure - Kent Academic Repository [kar.kent.ac.uk]

- 9. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

Isolating 4-Hydroxycanthin-6-one from Picrasma quassioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 4-Hydroxycanthin-6-one, a bioactive alkaloid, from the plant Picrasma quassioides. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family, is a well-known source of various bioactive compounds, including a diverse range of canthin-6-one alkaloids.[1] These alkaloids have garnered significant scientific interest due to their potential pharmacological activities, which include anti-inflammatory, antiviral, and cytotoxic effects.[2][3] Among these, this compound and its derivatives are of particular interest for their potential therapeutic applications. This guide focuses on the methodologies for isolating and purifying this compound, providing a foundation for further research and development.

Data Presentation

The following tables summarize quantitative data from studies on the isolation of canthin-6-one alkaloids from Picrasma quassioides. While specific data for this compound is limited in the public domain, the data for a closely related derivative, 4-methoxy-5-hydroxycanthin-6-one, provides a valuable reference for expected yields and purity.

Table 1: Yield and Purity of a Representative Canthin-6-one Alkaloid from Picrasma quassioides

| Compound | Starting Material | Yield from Crude Extract | Purity | Reference |

| 4-methoxy-5-hydroxycanthin-6-one | 100 mg of crude extract | 4.9 mg | 98.32% | [2][4][5] |

Table 2: Spectroscopic Data for Identification of Canthin-6-one Alkaloids

| Technique | Purpose | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight determination | [4][5] |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation | [4][5] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Structural elucidation | [4][5] |

| Infrared Spectroscopy (IR) | Functional group identification | [5] |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Chromophore analysis | [6] |

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation of canthin-6-one alkaloids from Picrasma quassioides.[2][6][7]

Preparation of Crude Extract

-

Plant Material : Dried and powdered stems or branches of Picrasma quassioides are used as the starting material.

-

Extraction :

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Alternatively, perform Soxhlet extraction with methanol or ethanol for a more exhaustive extraction.

-

-

Concentration : Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates the total alkaloid fraction from the crude extract.[7]

-

Acidification : Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid.

-

Basification and Extraction :

-

Adjust the pH of the acidic solution to approximately 9-10 with an aqueous ammonia solution.

-

Perform liquid-liquid extraction of the basified solution with a suitable organic solvent, such as chloroform or dichloromethane, to extract the alkaloids.

-

-

Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the separation of canthin-6-one alkaloids from Picrasma quassioides.[2][4][5]

-

Two-Phase Solvent System : A common solvent system used is n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[2][4][5] The two phases are thoroughly mixed and allowed to separate before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation :

-

Fill the HSCCC coil with the stationary phase.

-

Rotate the apparatus at an optimal speed (e.g., 800 rpm).[2]

-

Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).[2]

-

Once hydrodynamic equilibrium is reached, inject the crude alkaloid sample dissolved in a small volume of the biphasic solvent system.

-

-

Fraction Collection : Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

-

Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the target compound, this compound.

Final Purification and Identification

-

Crystallization : Concentrate the pooled fractions containing this compound and induce crystallization using a suitable solvent system (e.g., methanol-chloroform) to obtain the pure compound.

-

Structural Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[4][5][8]

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

Canthin-6-one alkaloids have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[9][10] The following diagram illustrates a simplified signaling pathway associated with the anti-inflammatory action of canthin-6-one derivatives.

Caption: Anti-inflammatory signaling pathway modulated by canthin-6-one alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isolation of 4-Hydroxy-5-Methoxycanthin-6-One from Picrasma-Quassioides and Revision of a Previously Reported Structure - Kent Academic Repository [kar.kent.ac.uk]

- 9. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Canthin-6-one Alkaloids from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one (B41653) alkaloids, a class of β-carboline alkaloids, exhibit a wide spectrum of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides an in-depth overview of the biosynthetic pathway of canthin-6-one alkaloids, commencing from the amino acid precursor, L-tryptophan. The pathway involves a series of enzymatic conversions, including decarboxylation, oxidation, and cyclization, to form the characteristic tetracyclic canthin-6-one scaffold. This document details the key intermediates, the putative enzymes involved, and available quantitative data. Furthermore, it provides detailed experimental protocols for key enzymatic steps and a visual representation of the biosynthetic pathway and associated experimental workflows.

The Biosynthetic Pathway from Tryptophan to Canthin-6-one

The biosynthesis of canthin-6-one alkaloids originates from the essential amino acid L-tryptophan. The pathway proceeds through several key intermediates, which have been primarily elucidated through isotopic labeling studies in cell cultures of plants like Ailanthus altissima[1]. The proposed biosynthetic route involves the initial conversion of tryptophan to tryptamine (B22526), followed by a series of oxidative and cyclization reactions to yield the canthin-6-one core structure.

The key steps in the biosynthetic pathway are:

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).

-

Oxidation of Tryptamine: Tryptamine is then believed to undergo oxidative deamination, a reaction likely catalyzed by a monoamine oxidase (MAO), to form an unstable aldehyde intermediate.

-

Formation of a β-Carboline Intermediate: The aldehyde intermediate spontaneously cyclizes with the indole (B1671886) nitrogen to form a Schiff base, which is then reduced to a tetrahydro-β-carboline. Subsequent oxidation leads to the formation of β-carboline-1-propionic acid, a key intermediate that has been isolated in feeding experiments[1].

-

Cyclization and Oxidation to Canthin-6-one: The final steps involve the cyclization of the propionic acid side chain to form the fourth ring of the canthin-6-one structure, followed by a final oxidation to yield the canthin-6-one alkaloid. These latter steps are thought to be catalyzed by one or more cytochrome P450 monooxygenases.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Quantitative data on the biosynthesis of canthin-6-one alkaloids is limited. However, studies on Ailanthus altissima cell cultures provide some insights into the efficiency of this pathway.

| Parameter | Value | Species/System | Reference |

| Product Yield | |||

| Combined yield of canthin-6-one and 1-methoxycanthin-6-one | 1.27% of cell dry weight | Ailanthus altissima cell suspension cultures | [2] |

| Precursor Incorporation | |||

| Incorporation of [methylene-¹⁴C]-tryptophan | Demonstrated | Ailanthus altissima cell suspension cultures | [1] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the canthin-6-one biosynthetic pathway.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from methods used for assaying TDC activity in plant extracts.

Objective: To determine the enzymatic activity of tryptophan decarboxylase by measuring the formation of tryptamine from L-tryptophan.

Materials:

-

Plant tissue (e.g., young leaves or cell suspension cultures of Ailanthus altissima)

-

Extraction buffer: 100 mM Tris-HCl (pH 8.5) containing 10 mM pyridoxal-5'-phosphate (PLP), 10 mM dithiothreitol (B142953) (DTT), and 2% (w/v) polyvinylpyrrolidone (B124986) (PVP)

-

Substrate solution: 10 mM L-tryptophan in extraction buffer

-

Reaction termination solution: 1 M Na₂CO₃

-

Tryptamine standard solutions

-

Ethyl acetate (B1210297)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 400 µL of crude enzyme extract and 100 µL of the 10 mM L-tryptophan substrate solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

-

-

Tryptamine Extraction:

-

Add 2 mL of ethyl acetate to the reaction mixture.

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper ethyl acetate layer.

-

-

Quantification by HPLC:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Inject an aliquot into the HPLC system.

-

Separate tryptamine using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

-

Detect tryptamine using a fluorescence detector with excitation at 280 nm and emission at 360 nm.

-

Quantify the amount of tryptamine produced by comparing the peak area to a standard curve prepared with tryptamine standards.

-

Workflow Diagram:

Monoamine Oxidase (MAO) Activity Assay

This is a general protocol for assaying MAO activity, which can be adapted for tryptamine as a substrate.

Objective: To measure the activity of monoamine oxidase by detecting the production of hydrogen peroxide (H₂O₂) as a byproduct of tryptamine oxidation.

Materials:

-

Crude enzyme extract (prepared as in the TDC assay)

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Substrate solution: 10 mM tryptamine in assay buffer

-

Horseradish peroxidase (HRP) solution (10 units/mL)

-

Amplex® Red reagent (10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) standard solutions

-

96-well microplate reader (fluorescence)

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well microplate, prepare a reaction mixture containing:

-

50 µL of crude enzyme extract

-

20 µL of 10 mM tryptamine solution

-

10 µL of HRP solution

-

20 µL of Amplex® Red reagent

-

100 µL of assay buffer

-

-

-

Enzymatic Reaction and Detection:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

-

-

Calculation of Activity:

-

Generate a standard curve using known concentrations of H₂O₂.

-

Calculate the rate of H₂O₂ production from the linear portion of the fluorescence versus time plot.

-

Express the MAO activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

-

Isotopic Labeling Studies

Objective: To trace the incorporation of a labeled precursor, such as L-[methylene-¹⁴C]-tryptophan, into canthin-6-one alkaloids.

Materials:

-

Ailanthus altissima cell suspension culture

-

L-[methylene-¹⁴C]-tryptophan

-

Culture medium

-

Scintillation vials and scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

HPLC system with a radioactivity detector or fraction collector

-

Liquid scintillation counter

Procedure:

-

Precursor Feeding:

-

To a healthy Ailanthus altissima cell suspension culture in the exponential growth phase, add a sterile solution of L-[methylene-¹⁴C]-tryptophan to a final concentration of 1-5 µCi/mL.

-

Continue the incubation under standard culture conditions for a specified period (e.g., 24, 48, 72 hours).

-

-

Alkaloid Extraction:

-

Harvest the cells by filtration.

-

Extract the alkaloids from the cells and the culture medium using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a basic pH.

-

-

Analysis of Labeled Products:

-

Concentrate the crude alkaloid extract.

-

Separate the components of the extract using TLC or HPLC.

-

For TLC, visualize the alkaloid spots under UV light and scrape the corresponding silica (B1680970) gel into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

For HPLC, use a radioactivity detector in-line with the UV detector to identify and quantify the radioactive peaks corresponding to canthin-6-one and its derivatives. Alternatively, collect fractions and measure the radioactivity of each fraction.

-

-

Determination of Incorporation Rate:

-

Calculate the percentage of the initially added radioactivity that is incorporated into the canthin-6-one alkaloids.

-

Conclusion

The biosynthetic pathway of canthin-6-one alkaloids from tryptophan represents a fascinating example of secondary metabolite production in plants. While the general outline of the pathway is established, further research is needed to fully characterize the enzymes involved, particularly the monoamine oxidase and cytochrome P450s from Ailanthus altissima and other canthin-6-one producing species. Elucidation of these enzymatic steps will not only deepen our understanding of plant biochemistry but also open up new avenues for the biotechnological production of these valuable alkaloids and the chemo-enzymatic synthesis of novel derivatives with enhanced therapeutic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing biosynthetic pathway.

References

The Biosynthetic Pathway of Canthin-6-one Alkaloids from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one alkaloids, a class of β-carboline alkaloids, exhibit a wide spectrum of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides an in-depth overview of the biosynthetic pathway of canthin-6-one alkaloids, commencing from the amino acid precursor, L-tryptophan. The pathway involves a series of enzymatic conversions, including decarboxylation, oxidation, and cyclization, to form the characteristic tetracyclic canthin-6-one scaffold. This document details the key intermediates, the putative enzymes involved, and available quantitative data. Furthermore, it provides detailed experimental protocols for key enzymatic steps and a visual representation of the biosynthetic pathway and associated experimental workflows.

The Biosynthetic Pathway from Tryptophan to Canthin-6-one

The biosynthesis of canthin-6-one alkaloids originates from the essential amino acid L-tryptophan. The pathway proceeds through several key intermediates, which have been primarily elucidated through isotopic labeling studies in cell cultures of plants like Ailanthus altissima[1]. The proposed biosynthetic route involves the initial conversion of tryptophan to tryptamine, followed by a series of oxidative and cyclization reactions to yield the canthin-6-one core structure.

The key steps in the biosynthetic pathway are:

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).

-

Oxidation of Tryptamine: Tryptamine is then believed to undergo oxidative deamination, a reaction likely catalyzed by a monoamine oxidase (MAO), to form an unstable aldehyde intermediate.

-

Formation of a β-Carboline Intermediate: The aldehyde intermediate spontaneously cyclizes with the indole nitrogen to form a Schiff base, which is then reduced to a tetrahydro-β-carboline. Subsequent oxidation leads to the formation of β-carboline-1-propionic acid, a key intermediate that has been isolated in feeding experiments[1].

-

Cyclization and Oxidation to Canthin-6-one: The final steps involve the cyclization of the propionic acid side chain to form the fourth ring of the canthin-6-one structure, followed by a final oxidation to yield the canthin-6-one alkaloid. These latter steps are thought to be catalyzed by one or more cytochrome P450 monooxygenases.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Quantitative data on the biosynthesis of canthin-6-one alkaloids is limited. However, studies on Ailanthus altissima cell cultures provide some insights into the efficiency of this pathway.

| Parameter | Value | Species/System | Reference |

| Product Yield | |||

| Combined yield of canthin-6-one and 1-methoxycanthin-6-one | 1.27% of cell dry weight | Ailanthus altissima cell suspension cultures | [2] |

| Precursor Incorporation | |||

| Incorporation of [methylene-¹⁴C]-tryptophan | Demonstrated | Ailanthus altissima cell suspension cultures | [1] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the canthin-6-one biosynthetic pathway.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from methods used for assaying TDC activity in plant extracts.

Objective: To determine the enzymatic activity of tryptophan decarboxylase by measuring the formation of tryptamine from L-tryptophan.

Materials:

-

Plant tissue (e.g., young leaves or cell suspension cultures of Ailanthus altissima)

-

Extraction buffer: 100 mM Tris-HCl (pH 8.5) containing 10 mM pyridoxal-5'-phosphate (PLP), 10 mM dithiothreitol (DTT), and 2% (w/v) polyvinylpyrrolidone (PVP)

-

Substrate solution: 10 mM L-tryptophan in extraction buffer

-

Reaction termination solution: 1 M Na₂CO₃

-

Tryptamine standard solutions

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 400 µL of crude enzyme extract and 100 µL of the 10 mM L-tryptophan substrate solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

-

-

Tryptamine Extraction:

-

Add 2 mL of ethyl acetate to the reaction mixture.

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper ethyl acetate layer.

-

-

Quantification by HPLC:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Inject an aliquot into the HPLC system.

-

Separate tryptamine using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Detect tryptamine using a fluorescence detector with excitation at 280 nm and emission at 360 nm.

-

Quantify the amount of tryptamine produced by comparing the peak area to a standard curve prepared with tryptamine standards.

-

Workflow Diagram:

Monoamine Oxidase (MAO) Activity Assay

This is a general protocol for assaying MAO activity, which can be adapted for tryptamine as a substrate.

Objective: To measure the activity of monoamine oxidase by detecting the production of hydrogen peroxide (H₂O₂) as a byproduct of tryptamine oxidation.

Materials:

-

Crude enzyme extract (prepared as in the TDC assay)

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

Substrate solution: 10 mM tryptamine in assay buffer

-

Horseradish peroxidase (HRP) solution (10 units/mL)

-

Amplex® Red reagent (10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) standard solutions

-

96-well microplate reader (fluorescence)

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well microplate, prepare a reaction mixture containing:

-

50 µL of crude enzyme extract

-

20 µL of 10 mM tryptamine solution

-

10 µL of HRP solution

-

20 µL of Amplex® Red reagent

-

100 µL of assay buffer

-

-

-

Enzymatic Reaction and Detection:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

-

-

Calculation of Activity:

-

Generate a standard curve using known concentrations of H₂O₂.

-

Calculate the rate of H₂O₂ production from the linear portion of the fluorescence versus time plot.

-

Express the MAO activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

-

Isotopic Labeling Studies

Objective: To trace the incorporation of a labeled precursor, such as L-[methylene-¹⁴C]-tryptophan, into canthin-6-one alkaloids.

Materials:

-

Ailanthus altissima cell suspension culture

-

L-[methylene-¹⁴C]-tryptophan

-

Culture medium

-

Scintillation vials and scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

HPLC system with a radioactivity detector or fraction collector

-

Liquid scintillation counter

Procedure:

-

Precursor Feeding:

-

To a healthy Ailanthus altissima cell suspension culture in the exponential growth phase, add a sterile solution of L-[methylene-¹⁴C]-tryptophan to a final concentration of 1-5 µCi/mL.

-

Continue the incubation under standard culture conditions for a specified period (e.g., 24, 48, 72 hours).

-

-

Alkaloid Extraction:

-

Harvest the cells by filtration.

-

Extract the alkaloids from the cells and the culture medium using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) at a basic pH.

-

-

Analysis of Labeled Products:

-

Concentrate the crude alkaloid extract.

-

Separate the components of the extract using TLC or HPLC.

-

For TLC, visualize the alkaloid spots under UV light and scrape the corresponding silica gel into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

For HPLC, use a radioactivity detector in-line with the UV detector to identify and quantify the radioactive peaks corresponding to canthin-6-one and its derivatives. Alternatively, collect fractions and measure the radioactivity of each fraction.

-

-

Determination of Incorporation Rate:

-

Calculate the percentage of the initially added radioactivity that is incorporated into the canthin-6-one alkaloids.

-

Conclusion

The biosynthetic pathway of canthin-6-one alkaloids from tryptophan represents a fascinating example of secondary metabolite production in plants. While the general outline of the pathway is established, further research is needed to fully characterize the enzymes involved, particularly the monoamine oxidase and cytochrome P450s from Ailanthus altissima and other canthin-6-one producing species. Elucidation of these enzymatic steps will not only deepen our understanding of plant biochemistry but also open up new avenues for the biotechnological production of these valuable alkaloids and the chemo-enzymatic synthesis of novel derivatives with enhanced therapeutic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing biosynthetic pathway.

References

Spectroscopic Profile of 4-Hydroxycanthin-6-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Canthin-6-one (B41653) Alkaloids

Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include antitumor, antiviral, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development. The structural elucidation and confirmation of these molecules heavily rely on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being central to determining their complex polycyclic framework and substitution patterns.

Comparative ¹H and ¹³C NMR Data of Canthin-6-one Analogs

To provide a comprehensive understanding of the spectroscopic properties of the canthin-6-one core, the following tables summarize the ¹H and ¹³C NMR data for several key analogs. This comparative approach allows for the prediction of chemical shifts and coupling constants for 4-Hydroxycanthin-6-one. The numbering of the canthin-6-one skeleton is provided in the accompanying diagram.

Table 1: ¹H NMR Spectroscopic Data of Selected Canthin-6-one Alkaloids (Chemical Shifts in ppm, Coupling Constants in Hz)

| Position | Canthin-6-one (in CDCl₃) | 9-Hydroxycanthin-6-one (in DMSO-d₆) | 9-Methoxycanthin-6-one (in CDCl₃) |

| H-1 | 8.80 (d, J=5.1) | 8.75 (d, J=5.0) | 8.78 (d, J=5.2) |

| H-2 | 7.93 (d, J=5.0) | - | - |

| H-4 | 8.00 (d, J=9.8) | 8.08 (d, J=9.8) | 7.98 (d, J=2.4) |

| H-5 | 6.96 (d, J=9.8) | 6.93 (d, J=9.8) | - |

| H-8 | 8.64 (d, J=8.2) | 8.23 (d, J=8.6) | - |

| H-9 | 7.50 (t, J=7.8) | - | - |

| H-10 | 7.68 (ddd, J=8.2, 7.2, 1.2) | 7.27 (dd, J=8.6, 2.0) | - |

| H-11 | 8.08 (d, J=7.7) | 8.12 (d, J=2.0) | - |

| OCH₃ | - | - | 3.99 (s) |

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: ¹³C NMR Spectroscopic Data of Selected Canthin-6-one Alkaloids (Chemical Shifts in ppm)

| Position | Canthin-6-one (in CDCl₃) | 9-Hydroxycanthin-6-one (in DMSO-d₆) | 9-Methoxycanthin-6-one (in CDCl₃) |

| C-1 | 146.0 | 145.8 | 145.9 |

| C-2 | 116.5 | 115.9 | 116.1 |

| C-4 | 139.6 | 139.8 | 140.0 |

| C-5 | 117.4 | 117.2 | 117.5 |

| C-6 | 159.7 | 159.5 | 159.6 |

| C-6a | 122.8 | 122.5 | 122.7 |

| C-7a | 125.8 | 125.6 | 125.9 |

| C-8 | 124.5 | 121.5 | 121.8 |

| C-9 | 130.4 | 155.0 | 157.2 |

| C-10 | 131.0 | 119.5 | 108.2 |

| C-11 | 129.1 | 115.2 | 129.5 |

| C-12a | 132.2 | 132.0 | 132.3 |

| C-12b | 139.8 | 139.5 | 139.7 |

| C-12c | 136.4 | 136.2 | 136.5 |

| OCH₃ | - | - | 56.0 |

Note: Data is compiled from various sources and experimental conditions may vary.

Predicted Spectroscopic Data for this compound

Based on the established trends in the NMR data of canthin-6-one derivatives, the introduction of a hydroxyl group at the C-4 position is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons.

-

¹H NMR: The proton at C-5 is anticipated to experience a notable upfield shift due to the electron-donating effect of the hydroxyl group. The doublet corresponding to H-5 would likely appear at a lower ppm value compared to the unsubstituted canthin-6-one. The chemical shifts of other protons on the A and B rings are expected to be less affected.

-

¹³C NMR: The C-4 carbon will be significantly deshielded and is expected to resonate at a much higher ppm value, characteristic of a carbon atom attached to a hydroxyl group in an aromatic system. The adjacent carbons, C-5 and C-12c, are also likely to show shifts in their resonance frequencies.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized experimental protocol based on methodologies cited for similar canthin-6-one alkaloids.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

-

Spectrometer: Data is typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-degree pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Key parameters include a 30-degree pulse angle, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Structural Elucidation Workflow

The process of determining the structure of a novel or synthesized canthin-6-one derivative from its NMR data follows a logical workflow. This can be visualized as a flowchart.

Caption: General workflow for NMR-based structure elucidation.

This comprehensive approach, combining predictive analysis based on known analogs with standardized experimental protocols, provides a robust framework for the spectroscopic characterization of this compound and other novel derivatives in this important class of alkaloids. The data and methodologies presented here are intended to support ongoing research and development efforts in natural product chemistry and medicinal chemistry.

Spectroscopic Profile of 4-Hydroxycanthin-6-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Canthin-6-one Alkaloids

Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include antitumor, antiviral, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development. The structural elucidation and confirmation of these molecules heavily rely on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being central to determining their complex polycyclic framework and substitution patterns.

Comparative ¹H and ¹³C NMR Data of Canthin-6-one Analogs

To provide a comprehensive understanding of the spectroscopic properties of the canthin-6-one core, the following tables summarize the ¹H and ¹³C NMR data for several key analogs. This comparative approach allows for the prediction of chemical shifts and coupling constants for 4-Hydroxycanthin-6-one. The numbering of the canthin-6-one skeleton is provided in the accompanying diagram.

Table 1: ¹H NMR Spectroscopic Data of Selected Canthin-6-one Alkaloids (Chemical Shifts in ppm, Coupling Constants in Hz)

| Position | Canthin-6-one (in CDCl₃) | 9-Hydroxycanthin-6-one (in DMSO-d₆) | 9-Methoxycanthin-6-one (in CDCl₃) |

| H-1 | 8.80 (d, J=5.1) | 8.75 (d, J=5.0) | 8.78 (d, J=5.2) |

| H-2 | 7.93 (d, J=5.0) | - | - |

| H-4 | 8.00 (d, J=9.8) | 8.08 (d, J=9.8) | 7.98 (d, J=2.4) |

| H-5 | 6.96 (d, J=9.8) | 6.93 (d, J=9.8) | - |

| H-8 | 8.64 (d, J=8.2) | 8.23 (d, J=8.6) | - |

| H-9 | 7.50 (t, J=7.8) | - | - |

| H-10 | 7.68 (ddd, J=8.2, 7.2, 1.2) | 7.27 (dd, J=8.6, 2.0) | - |

| H-11 | 8.08 (d, J=7.7) | 8.12 (d, J=2.0) | - |

| OCH₃ | - | - | 3.99 (s) |

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: ¹³C NMR Spectroscopic Data of Selected Canthin-6-one Alkaloids (Chemical Shifts in ppm)

| Position | Canthin-6-one (in CDCl₃) | 9-Hydroxycanthin-6-one (in DMSO-d₆) | 9-Methoxycanthin-6-one (in CDCl₃) |

| C-1 | 146.0 | 145.8 | 145.9 |

| C-2 | 116.5 | 115.9 | 116.1 |

| C-4 | 139.6 | 139.8 | 140.0 |

| C-5 | 117.4 | 117.2 | 117.5 |

| C-6 | 159.7 | 159.5 | 159.6 |

| C-6a | 122.8 | 122.5 | 122.7 |

| C-7a | 125.8 | 125.6 | 125.9 |

| C-8 | 124.5 | 121.5 | 121.8 |

| C-9 | 130.4 | 155.0 | 157.2 |

| C-10 | 131.0 | 119.5 | 108.2 |

| C-11 | 129.1 | 115.2 | 129.5 |

| C-12a | 132.2 | 132.0 | 132.3 |

| C-12b | 139.8 | 139.5 | 139.7 |

| C-12c | 136.4 | 136.2 | 136.5 |

| OCH₃ | - | - | 56.0 |

Note: Data is compiled from various sources and experimental conditions may vary.

Predicted Spectroscopic Data for this compound

Based on the established trends in the NMR data of canthin-6-one derivatives, the introduction of a hydroxyl group at the C-4 position is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons.

-

¹H NMR: The proton at C-5 is anticipated to experience a notable upfield shift due to the electron-donating effect of the hydroxyl group. The doublet corresponding to H-5 would likely appear at a lower ppm value compared to the unsubstituted canthin-6-one. The chemical shifts of other protons on the A and B rings are expected to be less affected.

-

¹³C NMR: The C-4 carbon will be significantly deshielded and is expected to resonate at a much higher ppm value, characteristic of a carbon atom attached to a hydroxyl group in an aromatic system. The adjacent carbons, C-5 and C-12c, are also likely to show shifts in their resonance frequencies.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized experimental protocol based on methodologies cited for similar canthin-6-one alkaloids.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

-

Spectrometer: Data is typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-degree pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Key parameters include a 30-degree pulse angle, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Structural Elucidation Workflow

The process of determining the structure of a novel or synthesized canthin-6-one derivative from its NMR data follows a logical workflow. This can be visualized as a flowchart.

Caption: General workflow for NMR-based structure elucidation.

This comprehensive approach, combining predictive analysis based on known analogs with standardized experimental protocols, provides a robust framework for the spectroscopic characterization of this compound and other novel derivatives in this important class of alkaloids. The data and methodologies presented here are intended to support ongoing research and development efforts in natural product chemistry and medicinal chemistry.

Mass Spectrometry Analysis of 4-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Hydroxycanthin-6-one, a naturally occurring canthinone alkaloid found in plants such as Ailanthus altissima. This document outlines detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, presents quantitative data on its mass-to-charge ratio and expected fragmentation patterns, and visualizes a proposed fragmentation pathway and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this and related bioactive compounds.

Introduction

This compound (IUPAC name: 4-hydroxy-6H-indolo[3,2,1-de][1][2]naphthyridin-6-one) is a member of the canthinone class of alkaloids, which are known for their diverse pharmacological activities. The accurate and sensitive analysis of such compounds is crucial for drug discovery and development, pharmacokinetic studies, and quality control of herbal medicines. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the structural elucidation and quantification of these complex molecules.

Physicochemical Properties and Mass Spectrometry Data

This compound possesses the chemical formula C₁₄H₈N₂O₂ and a monoisotopic mass of 236.06 Da. The analysis of its positional isomer, 5-Hydroxycanthin-6-one, by Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable insight into the expected fragmentation of the canthinone core. The protonated molecule [M+H]⁺ of this compound would be observed at an m/z of 237.06.

Table 1: Quantitative Mass Spectrometry Data for Hydroxycanthin-6-one Isomers

| Compound | Ion Type | Precursor Ion (m/z) | Fragment Ions (m/z) | Notes |

| 5-Hydroxycanthin-6-one | [M]⁺ | 236 | 180, 153 | Data from GC-MS analysis of the isomer. Provides likely stable fragments of the core structure. |

| This compound | [M+H]⁺ | 237 | 209, 181, 153 | Proposed fragments based on the loss of CO and subsequent cleavages. |

| 5-hydroxy-4-methoxycanthin-6-one | [M+H]⁺ | 267.0 | 168.2 | Demonstrates fragmentation of a substituted canthinone, indicating the lability of the heterocyclic ring system.[1] |

Experimental Protocols

The following protocols are compiled based on established methodologies for the analysis of canthinone alkaloids and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction: Extract the plant material (e.g., powdered bark of Ailanthus altissima) with methanol (B129727) or ethanol (B145695) (e.g., 10 g of sample in 100 mL of solvent) using ultrasonication or maceration for a defined period (e.g., 30-60 minutes).

-

Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solid-Phase Extraction (SPE) (Optional for complex matrices):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted crude extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the target analyte with methanol.

-

-

Final Dilution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase to a suitable concentration for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).

-

Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

Visualization of Workflow and Fragmentation Pathway

Experimental Workflow

The general workflow for the analysis of this compound from a plant matrix is depicted below.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the fragmentation of the isomeric 5-Hydroxycanthin-6-one and general principles of alkaloid fragmentation, a plausible fragmentation pathway for this compound is proposed. The initial protonated molecule at m/z 237 is expected to undergo a characteristic loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds. Further fragmentation of the core structure can then occur.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols offer a starting point for method development and validation. The tabulated quantitative data and the visualized fragmentation pathway, though based on related structures, provide a strong basis for the identification and structural elucidation of this and similar canthinone alkaloids. As research on these bioactive compounds continues, the methodologies outlined herein will be instrumental in advancing our understanding of their chemical properties and biological activities.

References

Mass Spectrometry Analysis of 4-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Hydroxycanthin-6-one, a naturally occurring canthinone alkaloid found in plants such as Ailanthus altissima. This document outlines detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, presents quantitative data on its mass-to-charge ratio and expected fragmentation patterns, and visualizes a proposed fragmentation pathway and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this and related bioactive compounds.

Introduction

This compound (IUPAC name: 4-hydroxy-6H-indolo[3,2,1-de][1][2]naphthyridin-6-one) is a member of the canthinone class of alkaloids, which are known for their diverse pharmacological activities. The accurate and sensitive analysis of such compounds is crucial for drug discovery and development, pharmacokinetic studies, and quality control of herbal medicines. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the structural elucidation and quantification of these complex molecules.

Physicochemical Properties and Mass Spectrometry Data

This compound possesses the chemical formula C₁₄H₈N₂O₂ and a monoisotopic mass of 236.06 Da. The analysis of its positional isomer, 5-Hydroxycanthin-6-one, by Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable insight into the expected fragmentation of the canthinone core. The protonated molecule [M+H]⁺ of this compound would be observed at an m/z of 237.06.

Table 1: Quantitative Mass Spectrometry Data for Hydroxycanthin-6-one Isomers

| Compound | Ion Type | Precursor Ion (m/z) | Fragment Ions (m/z) | Notes |

| 5-Hydroxycanthin-6-one | [M]⁺ | 236 | 180, 153 | Data from GC-MS analysis of the isomer. Provides likely stable fragments of the core structure. |

| This compound | [M+H]⁺ | 237 | 209, 181, 153 | Proposed fragments based on the loss of CO and subsequent cleavages. |

| 5-hydroxy-4-methoxycanthin-6-one | [M+H]⁺ | 267.0 | 168.2 | Demonstrates fragmentation of a substituted canthinone, indicating the lability of the heterocyclic ring system.[1] |

Experimental Protocols

The following protocols are compiled based on established methodologies for the analysis of canthinone alkaloids and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction: Extract the plant material (e.g., powdered bark of Ailanthus altissima) with methanol or ethanol (e.g., 10 g of sample in 100 mL of solvent) using ultrasonication or maceration for a defined period (e.g., 30-60 minutes).

-

Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solid-Phase Extraction (SPE) (Optional for complex matrices):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted crude extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the target analyte with methanol.

-

-

Final Dilution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase to a suitable concentration for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).

-

Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

Visualization of Workflow and Fragmentation Pathway

Experimental Workflow

The general workflow for the analysis of this compound from a plant matrix is depicted below.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the fragmentation of the isomeric 5-Hydroxycanthin-6-one and general principles of alkaloid fragmentation, a plausible fragmentation pathway for this compound is proposed. The initial protonated molecule at m/z 237 is expected to undergo a characteristic loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds. Further fragmentation of the core structure can then occur.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols offer a starting point for method development and validation. The tabulated quantitative data and the visualized fragmentation pathway, though based on related structures, provide a strong basis for the identification and structural elucidation of this and similar canthinone alkaloids. As research on these bioactive compounds continues, the methodologies outlined herein will be instrumental in advancing our understanding of their chemical properties and biological activities.

References

Unveiling Nature's Arsenal: A Technical Guide to Canthin-6-one Alkaloids Beyond Picrasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural sources of canthin-6-one (B41653) alkaloids, a class of β-carboline alkaloids with significant pharmacological potential, beyond the well-documented Picrasma genus. This document provides a comprehensive overview of their distribution, quantitative analysis, detailed experimental protocols for their isolation, and insights into their molecular mechanisms of action.

Natural Sources of Canthin-6-one Alkaloids

While the genus Picrasma is a known producer of canthin-6-one alkaloids, these compounds are distributed across a variety of other plant families, as well as in fungi and marine organisms. This section details some of the prominent non-Picrasma sources.

Plant Sources:

Canthin-6-one alkaloids have been isolated from several plant families, with the Simaroubaceae and Rutaceae families being particularly rich sources. Other families include Malvaceae, Amaranthaceae, Caryophyllaceae, and Zygophyllaceae.

-

Eurycoma longifolia (Simaroubaceae): Commonly known as Tongkat Ali, the roots of this plant are a significant source of various canthin-6-one alkaloids.

-

Ailanthus altissima (Simaroubaceae): Also known as the Tree of Heaven, this plant's stem bark and cell cultures have been shown to produce canthin-6-one and its derivatives.

-

Simaba species (Simaroubaceae): Several species within this genus, such as Simaba ferruginea and Simaba aff. paraensis, are known to contain these alkaloids.

-

Brucea javanica (Simaroubaceae): The fruits and roots of this medicinal plant are another source of canthin-6-one alkaloids.

-

Zanthoxylum species (Rutaceae): Various parts of plants from this genus have been reported to contain canthin-6-one alkaloids.

-

Pentaceras australis (Rutaceae): This Australian rainforest tree is a known source of canthin-6-one.

Fungal and Marine Sources:

The occurrence of canthin-6-one alkaloids is not limited to the plant kingdom.

-

Fungi: Certain species of fungi have been identified as producers of these alkaloids, expanding the potential sources for these compounds.

-

Hyrtios sp. (Marine Sponge): The marine environment also harbors organisms that synthesize canthin-6-one alkaloids, as exemplified by their isolation from sponges of the genus Hyrtios.

Quantitative Analysis of Canthin-6-one Alkaloids

The concentration of canthin-6-one alkaloids can vary significantly depending on the source material, geographical location, and extraction method. The following tables summarize the quantitative data available for several non-Picrasma sources.

Table 1: Quantitative Yield of Canthin-6-one Alkaloids from Plant Sources

| Plant Source | Plant Part | Alkaloid | Yield | Reference |

| Eurycoma longifolia | Intact Roots (Ethanolic Extract) | Total Canthin-6-one Alkaloids | 1.50 ± 0.04 mg/g dry weight | [1][2] |

| Eurycoma harmandiana | Intact Roots (Ethanolic Extract) | Total Canthin-6-one Alkaloids | 2.12 ± 0.03 mg/g dry weight | [1][2] |

| Eurycoma harmandiana | In vitro Root Culture | Total Canthin-6-one Alkaloids | 3.48 ± 0.08 mg/g dry weight | [1][2] |

| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.38% of dry weight | [3][4] |

| Ailanthus altissima | Cell Suspensions | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.27% of dry weight | [3][4] |

| Simaba aff. paraensis | Barks (Dichloromethane Extract) | Canthin-6-one | 13.0% of extract | [5] |

| Simaba aff. paraensis | Barks (Dichloromethane Extract) | 9-methoxycanthin-6-one (B140682) | 57.6% of extract | [5] |

| Simaba aff. paraensis | Barks (Dichloromethane Extract) | 4,5-dimethoxycanthin-6-one | 1.77% of extract | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of canthin-6-one alkaloids.

General Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general acid-base extraction method applicable to various plant materials for the enrichment of an alkaloid fraction.

Methodology:

-

Sample Preparation: The dried and powdered plant material is first defatted by extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.[6]

-

Extraction of Crude Alkaloids:

-

The defatted plant material is then subjected to extraction with an acidified aqueous solvent (e.g., 1-5% hydrochloric acid or sulfuric acid). This protonates the alkaloids, forming their water-soluble salts.[7]

-

Alternatively, the plant material can be moistened with an alkaline solution (e.g., dilute ammonia (B1221849) or sodium carbonate) to liberate the free alkaloid bases, which are then extracted with an organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[8]

-

-

Acid-Base Partitioning:

-

The acidic aqueous extract containing the alkaloid salts is washed with an immiscible organic solvent to remove neutral and weakly acidic impurities.

-

The aqueous layer is then made alkaline (pH 9-11) with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free alkaloid bases.

-

The liberated alkaloids are then extracted into an immiscible organic solvent.[7]

-

-

Purification: The organic extract containing the crude alkaloids is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.[7]

Caption: General workflow for the extraction of alkaloids from plant materials.

Isolation and Purification of 9-Methoxycanthin-6-one from Eurycoma longifolia Roots

This protocol details a specific method for the isolation of a pure canthin-6-one alkaloid using chromatographic techniques.[9][10]

Methodology:

-

Extraction: Macerate the powdered roots of Eurycoma longifolia sequentially with n-hexane and then methanol (B129727). The methanol extract is concentrated to yield the crude extract.[9]

-

Fractionation: The crude methanol extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to obtain several fractions.[9]

-

Purification by Recrystallization: Fractions enriched with 9-methoxycanthin-6-one (monitored by TLC) are further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield yellow crystals of the pure compound.[9]

-

Final Purification (for reference standard): For obtaining a high-purity standard, the crystallized compound can be further purified by column chromatography on a C18 stationary phase.[10]

Caption: Experimental workflow for the isolation of 9-methoxycanthin-6-one.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isolated canthin-6-one alkaloids on cancer cell lines.[11][12][13]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the canthin-6-one alkaloid dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways Modulated by Canthin-6-one Alkaloids

Canthin-6-one alkaloids exert their biological effects by modulating various intracellular signaling pathways. This section provides an overview of some of the key pathways affected.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. Canthin-6-one and its derivatives have been shown to inhibit the NF-κB pathway.[14][15]

Mechanism of Action:

-

In the canonical NF-κB pathway, inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

-

Canthin-6-one alkaloids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.[14]

Caption: Inhibition of the NF-κB signaling pathway by canthin-6-one alkaloids.

Downregulation of the Akt Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Canthin-6-one has been demonstrated to downregulate this pathway.[14][15][16][17][18]

Mechanism of Action:

-

Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).

-

PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane.

-

At the membrane, Akt is phosphorylated and activated by other kinases.

-

Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation.

-

Canthin-6-one has been shown to reduce the phosphorylation of Akt, thereby inhibiting its activity and downstream signaling.[14]

Caption: Downregulation of the Akt signaling pathway by canthin-6-one.

Inhibition of Phosphodiesterase-5 (PDE-5)

Phosphodiesterase-5 (PDE-5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE-5 leads to increased levels of cGMP, resulting in smooth muscle relaxation. This mechanism is the basis for the action of several drugs used to treat erectile dysfunction. Certain canthin-6-one alkaloids have been identified as potent PDE-5 inhibitors.[1][2][19]

Mechanism of Action:

-

Nitric oxide (NO) stimulates guanylate cyclase to produce cGMP.

-

cGMP activates protein kinase G (PKG), which leads to a decrease in intracellular calcium levels and smooth muscle relaxation.

-

PDE-5 hydrolyzes cGMP to GMP, terminating the signaling cascade.

-

Canthin-6-one alkaloids can inhibit the activity of PDE-5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.[1][2]

Table 2: PDE-5 Inhibitory Activity of Canthin-6-one Alkaloids from Eurycoma species

| Alkaloid | IC₅₀ (µM) | Reference |

| Canthin-6-one-9-O-β-D-glucopyranoside | 2.86 ± 0.23 | [1] |

| 9-methoxycanthin-6-one | 3.30 ± 1.03 | [1] |

| Canthin-6-one | 4.31 ± 0.52 | [1] |

| 9-hydroxycanthin-6-one | 4.66 ± 1.13 | [1] |

Conclusion

This technical guide highlights that the natural world, beyond the genus Picrasma, offers a rich and diverse reservoir of canthin-6-one alkaloids. The quantitative data presented underscores the potential of various plant and marine sources for the isolation of these valuable compounds. The detailed experimental protocols provide a practical framework for researchers to extract, purify, and evaluate the biological activities of these alkaloids. Furthermore, the elucidation of their interactions with key signaling pathways, such as NF-κB and Akt, and their inhibitory effects on enzymes like PDE-5, opens up exciting avenues for drug discovery and development in the areas of oncology, inflammatory diseases, and men's health. Further research into these natural sources and the pharmacological properties of their constituent canthin-6-one alkaloids is warranted to fully exploit their therapeutic potential.

References

- 1. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldbotanical.com [worldbotanical.com]

- 5. arabjchem.org [arabjchem.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of alkaloids | DOCX [slideshare.net]

- 9. Isolation and Identification of 9-methoxycanthin-6-0ne Compound From Eurycoma Longifolia Roots - Neliti [neliti.com]

- 10. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling Nature's Arsenal: A Technical Guide to Canthin-6-one Alkaloids Beyond Picrasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural sources of canthin-6-one alkaloids, a class of β-carboline alkaloids with significant pharmacological potential, beyond the well-documented Picrasma genus. This document provides a comprehensive overview of their distribution, quantitative analysis, detailed experimental protocols for their isolation, and insights into their molecular mechanisms of action.

Natural Sources of Canthin-6-one Alkaloids